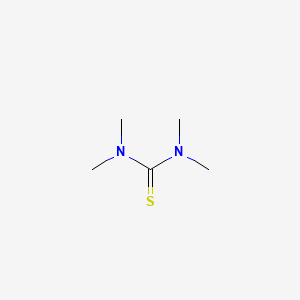

Tetramethylthiourea

説明

特性

IUPAC Name |

1,1,3,3-tetramethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOILHPDHOHILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026126 | |

| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS] | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 75 °F (NTP, 1992), Sol in water and alcohol, Water solubility= 5,400 mg/l | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.45 [mmHg] | |

| Record name | Tetramethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2782-91-4 | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6T67A1P72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 to 174 °F (NTP, 1992), 78-9 °C | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction Mechanism

Key Steps:

-

Heating : DMF and sulfur are heated to dissolve sulfur completely.

-

Addition of Sodium : Sodium is added, initiating a nucleophilic reaction.

-

Distillation : The reaction mixture is distilled to isolate TMTU.

Performance Data

| Example | DMF (g) | Sodium (g) | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 30 | 3.5 | 2 | 120 | 64 | 99 |

| 2 | 25 | 3.0 | 4 | 120 | 68 | 99 |

| 3 | 30 | 3.5 | 5 | 140 | 79 | 99 |

| 4 | 25 | 2.5 | 3 | 110 | 61 | 99 |

| 5 | 20 | 3.0 | 3.5 | 130 | 72 | 99 |

| Data sourced from patents CN102558003A and CN102558003B. |

Advantages :

-

Cost Efficiency : Eliminates solvent costs and hazardous reagents.

-

Simplicity : Straightforward distillation isolates the product.

Limitations :

-

Yield Variability : Lower yields (61–79%) compared to alternative methods.

Alkylation of Thiourea with Methyl Iodide

A classic method involves thiourea and methyl iodide (CH₃I) under basic conditions. This route is historically significant but less favored due to reagent toxicity.

Reaction Conditions

-

Reagents : Thiourea (NH₂CSNH₂), methyl iodide

-

Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF)

-

Catalyst : Excess base (e.g., NaOH)

Thionyl Chloride–Dimethylamine Route

An early method employs thionyl chloride (SOCl₂) and dimethylamine (CH₃NH₂). This approach is obsolete due to safety concerns.

Procedure

-

Reagent Mixing : Thionyl chloride reacts with dimethylamine in anhydrous conditions.

-

Hydrolysis : Intermediate HCl and SO₂ are removed, yielding TMTU.

Reaction :

Issues :

-

Toxic Byproducts : HCl and SO₂ gas pose environmental hazards.

-

Low Safety : Handling thionyl chloride requires strict PPE.

Comparative Analysis of Methods

| Parameter | DMF/S/Na Method | Thiourea/CH₃I Method | SOCl₂/CH₃NH₂ Method |

|---|---|---|---|

| Reagent Cost | Low | Moderate | High |

| Safety | High | Low | Very Low |

| Purity | >99% | ~95–98% | Variable |

| Scalability | Excellent | Moderate | Poor |

| Yield | 61–79% | ~50–70% | Unreported |

Challenges and Recommendations

化学反応の分析

Tetramethylthiourea undergoes various chemical reactions, including:

Alkylation: Alkylation occurs at the sulfur atom, resulting in the formation of isothiouronium salts.

Coordination Complex Formation: this compound forms coordination complexes with metals such as cobalt and gold.

Reactivity with Electrophiles: In the presence of electrophiles like alkyl halides, this compound can generate thiourea derivatives through nucleophilic substitution reactions.

科学的研究の応用

Tetramethylthiourea has diverse applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds and polymers.

Catalysis: This compound serves as a ligand in homogeneous catalysis, facilitating various chemical reactions.

Material Science: It plays a role in the synthesis of materials used in research and industrial applications.

Biological Research: This compound has been studied for its goitrogenic effects, inducing thyroid hyperplasia, hypertrophy, and tumor formation in rats.

作用機序

The mechanism of action of tetramethylthiourea involves its role as a nucleophile, enabling it to form covalent bonds with electrophiles. This property is crucial in nucleophilic substitution reactions, where this compound interacts with electrophiles like alkyl halides to form thiourea derivatives . Additionally, its goitrogenic effects are linked to its interaction with thyroid peroxidase and type I iodothyronine deiodinase, leading to thyroid hyperplasia and hypertrophy .

類似化合物との比較

Comparative Analysis with Similar Compounds

Chemical Stability and Reactivity

Resistance to Desulfurization

TMTU exhibits lower resistance to desulfurization compared to 1,3-dimethylimidazole-2-thione, a structurally related heterocyclic thiourea. The latter demonstrates remarkable stability due to its aromatic imidazole backbone, which mitigates sulfur loss under oxidative or thermal conditions .

Oxidation Kinetics

In acidic media, TMTU undergoes S-oxygenation by chlorite (ClO₂⁻) with moderate reaction kinetics, distinct from other thiocarbamides like thiourea and dimethylthiourea. For instance, the oxidation rate constant (k) for TMTU is slower than that of unsubstituted thiourea but faster than bulkier derivatives like 1,3-diisopropylthiourea .

Table 1: Reactivity Comparison of Thiourea Derivatives

| Compound | Desulfurization Resistance | Oxidation Rate (Relative to TMTU) |

|---|---|---|

| TMTU | Low | 1.0 (Baseline) |

| 1,3-Dimethylimidazole-2-thione | High | Not reported |

| Thiourea | Moderate | 1.5–2.0 |

| 1,3-Diethylthiourea | Moderate | 0.8 |

Antitumor Efficacy

TMTU-containing benzisoselenazolones (BISAs) exhibit potent c-Met kinase inhibition, with IC₅₀ values <20 µM in MET-amplified EBC-1 lung cancer cells. This activity surpasses Ebselen (a selenium-based control) and rivals isothiourea derivatives. Key compounds (e.g., 8a , 8b , 12c ) also inhibit downstream signaling proteins (AKT, ERK) and show broad-spectrum antitumor effects in SK-N-SH, DLD1, MDA-MB-231, and A549 cell lines .

Table 2: Antitumor Activity of TMTU-Containing Compounds

| Compound | EBC-1 (IC₅₀, µM) | SK-N-SH (IC₅₀, µM) | c-Met Phosphorylation Inhibition |

|---|---|---|---|

| TMTU-BISAs (e.g., 8a, 8b) | <20 | <20 | Significant (>50%) |

| Ebselen | No inhibition | No inhibition | None |

| Isothiourea-BISAs | <20 | <20 | Moderate (30–50%) |

Enzyme Inhibition

TMTU is a weak tyrosinase inhibitor compared to thiourea. At 300 µM, TMTU shows negligible inhibition, whereas thiourea achieves >80% inhibition. Methyl substitution disrupts critical hydrogen bonding with Glu-256, a key residue in tyrosinase’s active site .

Asymmetric Catalysis

TMTU serves as a dual-function catalyst in enantioselective aza-Sakurai cyclizations, acting as both a Lewis base and H-bond donor. This contrasts with simpler thioureas (e.g., thiourea, dimethylthiourea), which lack sufficient Lewis basicity for halocyclization reactions .

Coordination Chemistry

TMTU forms stable complexes with transition metals (e.g., Pd, Sb) and main-group elements. For example, [SbCl₃(TMTU)]ₙ and PdL₂(CN)₂ (L = TMTU) demonstrate unique structural motifs compared to complexes with N,N'-diethylthiourea or 2-mercaptopyridine .

Pharmacokinetics and Toxicity

TMTU is rapidly absorbed and metabolized in vivo, with ~33% excreted in urine. This profile aligns with thiourea and diethylthiourea but contrasts with aminothiazole, which exhibits slower clearance. Historical studies note that TMTU’s methyl groups reduce acute toxicity compared to unsubstituted thiourea .

生物活性

Tetramethylthiourea (TMTU) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of TMTU's biological effects, including its antitumor properties, interactions with metal ions, and potential applications in various fields such as catalysis and medicinal chemistry.

This compound is characterized by the chemical formula . It is a colorless liquid that is soluble in water and organic solvents. Its structure features a thiourea moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted TMTU's potential as an antitumor agent. A significant investigation involved the synthesis of various derivatives of TMTU, which were tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain TMTU derivatives exhibited potent inhibitory effects on the growth of EBC-1 cells, with IC values lower than 20 μM for some compounds .

Table 1: IC Values of TMTU Derivatives Against EBC-1 Cells

| Compound | IC (μM) |

|---|---|

| 3d | <20 |

| 7a | <20 |

| 7b | <20 |

| 8a | <20 |

| 8b | <20 |

The study also suggested that the antitumor activity of TMTU derivatives might be linked to their ability to inhibit c-Met autophosphorylation and affect downstream signaling pathways such as AKT and ERK .

Interaction with Metal Ions

TMTU forms complexes with various metal ions, which enhances its biological activities. Research has demonstrated that TMTU can coordinate with transition metals such as manganese, iron, and nickel, resulting in complexes that exhibit distinct thermodynamic properties. These metal-TMTU complexes have been studied for their potential applications in catalysis and chromatographic separations .

Table 2: Thermodynamic Properties of TMTU Metal Complexes

| Metal Ion | Formation Enthalpy (kJ/mol) |

|---|---|

| Mn(II) | 109 |

| Fe(II) | 128 |

| Ni(II) | 115 |

The formation enthalpies indicate a strong interaction between TMTU and metal ions, which may contribute to enhanced biological activity through improved stability and reactivity of the complexes .

Mechanistic Studies

Mechanistic studies have further elucidated the interactions of TMTU with reactive oxygen species. A study investigating the reaction between TMTU and hydrogen peroxide revealed the formation of this compound monoxide as a key intermediate. This reaction was monitored using UV-VIS spectroscopy and mass spectrometry, indicating that TMTU may play a role in modulating oxidative stress within biological systems .

Case Studies

A notable case study examined the effects of particulate matter on human lung cells, where TMTU was used to assess its influence on transforming growth factor (TGF)-β gene expression. The results indicated that TMTU did not alter gene expression significantly but provided insights into its potential protective roles against environmental stressors .

Q & A

Q. What experimental techniques are essential for characterizing TMTU-metal complexes, and how should they be prioritized?

Methodological Answer:

- Infrared (IR) spectroscopy : Monitor carbonyl (CO) stretching frequencies to infer changes in metal coordination environments. For example, shifts in CO bands (e.g., 1900–2100 cm⁻¹) can indicate ligand substitution or cluster distortion .

- ¹H NMR spectroscopy : Assign peaks to methyl groups (δ ~3.0–3.1 ppm) and hydride ligands (δ ~−12 to −15 ppm) to track ligand binding modes. In TMTU-osmium clusters, hydride signals confirm bridging interactions .

- X-ray crystallography : Resolve steric effects of methyl groups on ligand geometry. For instance, bond lengths (e.g., Os–S = 2.42–3.13 Å) and angles (e.g., S–Ru–S = 165.0°) reveal distortions caused by bulky substituents .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 1089 for [Os₃(CO)₈(TMTU)(H)₂]) and sequential CO loss patterns to validate stoichiometry .

Q. How do reaction conditions (solvent, temperature) influence TMTU coordination chemistry in transition-metal clusters?

Methodological Answer:

- Solvent polarity : Nonpolar solvents (e.g., cyclohexane) favor cluster stability and slow ligand substitution, while polar solvents (e.g., CH₂Cl₂) may promote dissociation. For example, refluxing in toluene (110°C) yields edge-bridging TMTU coordination, whereas no reaction occurs at room temperature .

- Temperature control : Heating (80–110°C) is critical for activating C–S or C–N bond cleavage in TMTU. Lower temperatures (e.g., 25°C) may preserve ligand integrity, as seen in η¹-S coordination modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for TMTU complexes under varying synthetic conditions?

Methodological Answer:

- Comparative analysis : Replicate reactions under identical conditions (solvent, temperature, stoichiometry) and cross-validate using multiple techniques. For example, discrepancies in ¹H NMR hydride signals (e.g., δ −12.53 vs. −12.03 ppm) may arise from dynamic equilibria between bridging and terminal ligands .

- Variable-temperature studies : Use VT-NMR to detect fluxional behavior in clusters. For instance, coalescence of methyl proton signals at elevated temperatures could indicate ligand mobility .

- Crystallographic refinement : Apply SHELXL for high-resolution data to resolve ambiguities in bond distances/angles, especially when steric effects distort coordination geometries .

Q. What strategies are effective for studying the steric and electronic effects of TMTU in supramolecular systems?

Methodological Answer:

- Steric mapping : Compare TMTU with less hindered ligands (e.g., thiourea) in analogous reactions. For example, methyl groups in TMTU prevent η²-coordination in osmium clusters, forcing η¹-S binding .

- Electronic probes : Use UV-vis spectroscopy to assess π-backbonding in metal-TMTU complexes. Weak σ-donor/π-acceptor behavior can be inferred from bathochromic shifts in d-d transitions .

- Computational modeling : Perform DFT calculations to quantify steric parameters (e.g., Tolman cone angles) and predict ligand accessibility in crowded coordination spheres .

Q. How should researchers design experiments to investigate TMTU’s role in redox-active metal clusters?

Methodological Answer:

- Controlled oxidation/reduction : Introduce H₂O₂ or other oxidants to probe TMTU’s stability. For example, TMTU’s sulfur atom may undergo oxidation to sulfoxide or sulfone derivatives, altering ligand denticity .

- Electrochemical analysis : Use cyclic voltammetry to identify redox potentials of metal centers before/after TMTU coordination. Shifts in reduction peaks (e.g., Os³⁺/Os²⁺) may reflect ligand-induced electronic effects .

- In-situ monitoring : Employ stopped-flow IR or Raman spectroscopy to capture intermediate species during redox reactions .

Key Recommendations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。